molecular formula C20H18FNO4 B557780 (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 203866-19-7

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No. B557780
M. Wt: 355.4 g/mol
InChI Key: CJEQUGHYFSTTQT-SGTLLEGYSA-N
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Description

“(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C20H18FNO4 . It is stored at temperatures between 2 and 8 degrees Celsius .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.37 . It is a solid at room temperature . .

Scientific Research Applications

Environmental Impact and Alternatives

Research on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) has been conducted to assess their safety and environmental impact. The study discusses the transition to safer alternatives due to concerns over the persistence and bioaccumulation of traditional PFCAs and PFSAs. The review highlights over 20 fluorinated substances applied in various industries and summarizes knowledge on their environmental releases, persistence, and human exposure, identifying major data gaps for risk assessment (Wang et al., 2013).

Bioaccumulation Potential

Another study critically reviews and compares the bioaccumulation potential of PFCAs, focusing on their environmental behavior and similarities to PFOS. It discusses the bioconcentration and bioaccumulation of perfluorinated acids, highlighting the need for more research to fully characterize the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).

Applications in Drug Synthesis

Levulinic acid (LEV), produced entirely from biomass, serves as a flexible and diverse building block for drug synthesis. Its carbonyl and carboxyl functional groups make it a valuable component in the synthesis of value-added chemicals and drugs, highlighting its potential in medicine and the reduction of drug synthesis costs (Zhang et al., 2021).

Analytical Techniques for Carboxylic Acids

A review of ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high-performance liquid chromatography (HPLC) discusses enhancing the sensitivity and selectivity of detection for analytes possessing a carboxyl group. The review presents various derivatization reagents and conditions for analyzing carboxylic acids (Mukherjee & Karnes, 1996).

Recovery and Extraction Techniques

The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams evaluates different solvents for recovering carboxylic acids, focusing on energy efficiency and environmental impact. This work discusses the importance of selecting effective solvents for the extraction process, emphasizing bio-based and environmentally friendly alternatives (Sprakel & Schuur, 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for this compound are not detailed in the available resources .

properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEQUGHYFSTTQT-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373292
Record name (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

CAS RN

203866-19-7, 1228307-81-0
Record name (4S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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